molecular formula C5H10N2O3 B8494486 4-Nitroxypiperidine

4-Nitroxypiperidine

Cat. No.: B8494486
M. Wt: 146.14 g/mol
InChI Key: UHBAHRPHICTFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitroxypiperidine is a heterocyclic compound featuring a piperidine ring substituted with a nitro (-NO₂) group at the 4-position. Piperidine derivatives are widely studied due to their pharmacological relevance, including roles as intermediates in drug synthesis and as bioactive molecules themselves.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

piperidin-4-yl nitrate

InChI

InChI=1S/C5H10N2O3/c8-7(9)10-5-1-3-6-4-2-5/h5-6H,1-4H2

InChI Key

UHBAHRPHICTFPX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1O[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-Nitrophenyl)piperidine
  • Molecular Formula : C₁₁H₁₄N₂O₂ .
  • Structure : A piperidine ring with a 4-nitrophenyl substituent.
  • Key Differences : Unlike 4-Nitroxypiperidine (nitro directly on the piperidine ring), this compound has a nitro group on a phenyl ring attached to the piperidine. This structural distinction alters electronic effects, reducing the electron-withdrawing impact on the piperidine nitrogen.
  • Applications: Used in research as a precursor or intermediate, with 96% purity noted .
1-(4-Nitrophenyl)piperidine
  • Synonyms: N-(4-Nitrophenyl)piperidine, Aurora 2061 .
  • Structure : A nitrobenzene group linked to the piperidine nitrogen.
  • Key Differences : The nitro group is para-substituted on a benzene ring rather than the piperidine itself. This configuration may enhance stability compared to direct nitro substitution on the heterocycle.
4-(2-Nitroanilino)piperidine (Timiperone Intermediate)
  • Structure : Features a nitro group on an aniline ring attached to the piperidine.
  • Applications : Intermediate in synthesizing Timiperone, an antipsychotic drug .
N-Nitroso Piperidin-4-ones
  • Structure: Piperidin-4-one core with a nitroso (-NO) group .
  • Key Differences: The nitroso group is less electron-withdrawing than nitro (-NO₂), and the ketone (C=O) at the 4-position increases reactivity toward nucleophiles.
  • Conformational Studies : These compounds exhibit ring puckering influenced by substituents, which affects their biological activity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of this compound Analogs
Compound Molecular Formula Substituent Position Key Functional Groups Pharmacological Notes
This compound Not explicitly provided 4-position of piperidine -NO₂ Likely intermediate/research use
4-(4-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ 4-position (phenyl) -NO₂, phenyl Research precursor (96% purity)
1-(4-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ N-linked phenyl -NO₂, phenyl Associated with antipsychotics
N-Nitroso piperidin-4-ones Varies 4-ketone + N-nitroso -NO, C=O Conformationally flexible
Key Observations :

Electronic Effects : Direct nitro substitution on the piperidine ring (as in this compound) significantly reduces the basicity of the nitrogen compared to phenyl-linked nitro groups.

Stability : Piperidin-4-ones (e.g., N-Nitroso derivatives) are more reactive due to the ketone, whereas nitro-phenyl derivatives (e.g., 1-(4-Nitrophenyl)piperidine) may exhibit enhanced stability.

Pharmacological Potential: Nitro-substituted piperidines are prevalent in CNS-active drugs (e.g., Timiperone), suggesting that this compound could serve as a scaffold for neuroactive molecules .

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